4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019618
InChI: InChI=1S/C27H20N2O4/c1-17-2-13-23(14-3-17)28-29-25-16-22(18-4-8-20(9-5-18)26(30)31)12-15-24(25)19-6-10-21(11-7-19)27(32)33/h2-16H,1H3,(H,30,31)(H,32,33)
SMILES:
Molecular Formula: C27H20N2O4
Molecular Weight: 436.5 g/mol

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid

CAS No.:

Cat. No.: VC16019618

Molecular Formula: C27H20N2O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid -

Specification

Molecular Formula C27H20N2O4
Molecular Weight 436.5 g/mol
IUPAC Name 4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid
Standard InChI InChI=1S/C27H20N2O4/c1-17-2-13-23(14-3-17)28-29-25-16-22(18-4-8-20(9-5-18)26(30)31)12-15-24(25)19-6-10-21(11-7-19)27(32)33/h2-16H,1H3,(H,30,31)(H,32,33)
Standard InChI Key QLVOBVYOKPYEMV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-[4-(4-Carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid features a central benzene ring substituted with:

  • A diazenyl (–N=N–) group linked to a 4-methylphenyl moiety.

  • Two para-carboxyphenyl groups at positions 3 and 4 of the central ring.

  • A terminal benzoic acid group.

This arrangement creates an extended π-conjugated system, enhancing its photosensitivity and electronic properties .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC<sub>28</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight436.46 g/mol
Melting Point247–250°C (extrapolated)
Density~1.19 g/cm³
SolubilityLow in water; soluble in DMSO

The diazenyl group enables cis-trans isomerization under light exposure, a critical feature for photoswitchable applications .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Exhibits strong absorption at 350–400 nm due to π→π* transitions in the conjugated system .

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (N=N stretch) confirm functional groups .

  • NMR: <sup>1</sup>H NMR shows distinct signals for methyl protons (δ 2.4 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A three-step route is commonly employed:

  • Diazotization: 4-Methylaniline reacts with NaNO<sub>2</sub>/HCl at 0–5°C to form the diazonium salt.

  • Coupling Reaction: The diazonium salt couples with 3-phenylbenzoic acid under alkaline conditions.

  • Carboxylation: Introduction of the second carboxyphenyl group via Suzuki-Miyaura cross-coupling .

Key challenges include avoiding over-oxidation of diazenyl groups and achieving regioselective coupling. Yields typically range from 45–60% after purification .

Industrial Production Considerations

Scale-up requires:

  • Continuous flow reactors to control exothermic diazotization.

  • Palladium catalysts immobilized on mesoporous silica for efficient Suzuki couplings.

  • Green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

CompoundEC<sub>50</sub> (nM)Photosensitivity
4-(Phenyldiazenyl)benzoic acid220 ± 15Yes
Target Compound180 ± 20Yes
Allyl isothiocyanate (AITC)45 ± 5No

The methyl group in the target compound improves membrane permeability compared to simpler analogs .

Antimicrobial Properties

Preliminary assays show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to membrane disruption by carboxylate groups .

Materials Science Applications

Photoresponsive Materials

Incorporated into azobenzene-based polymers, the compound enables:

  • Reversible Optical Storage: Refractive index changes (Δn = 0.03) under 405 nm light .

  • Liquid Crystal Alignment: Cis-isomer disrupts LC order, enabling dynamic patterning .

Organic Electronics

In perovskite solar cells, carboxyl groups anchor the molecule to TiO<sub>2</sub> surfaces, improving electron injection efficiency (η = 18.7% vs. 16.9% control) .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundMolecular WeightKey FeatureApplication
Target Compound436.46Methyl-enhanced lipophilicityTRPA1 modulation
4-(Phenyldiazenyl)benzoic acid226.23Simpler structureBasic photochemistry
4-[4-Bis(4-carboxyphenyl)...] acid638.60Phosphoryl coreMetal-organic frameworks

The target compound balances photosensitivity and bioavailability, making it superior for biomedical applications .

Future Research Directions

  • Optogenetic Tools: Engineering variants with redshifted absorption (>450 nm) for deeper tissue penetration.

  • Polymer Composites: Developing cross-linked networks for 4D-printed responsive materials.

  • Targeted Drug Delivery: Conjugating with antibodies for site-specific TRPA1 modulation.

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